molecular formula C13H13NO2 B11892763 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid

4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid

Cat. No.: B11892763
M. Wt: 215.25 g/mol
InChI Key: DLGOJRXNFKWZKQ-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant in both natural and synthetic products due to their biological and pharmaceutical importance. This compound, in particular, is notable for its unique structure, which combines the indole core with a cyclopentane ring, making it a valuable scaffold in drug discovery and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane under specific conditions. The reaction is typically carried out in the presence of a catalyst and under microwave irradiation to reduce reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above is scalable and can be adapted for industrial applications due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl and carboxylic acid groups.

    3-alkyl-1,4-dihydrocyclopenta[b]indoles: Differ in the degree of saturation and substitution patterns.

    1-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid: Contains a pyridine ring instead of a cyclopentane ring .

Uniqueness

4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, carboxylic acid, and a cyclopentane ring makes it a versatile scaffold for various applications in scientific research and drug development .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-cyclopenta[b]indole-1-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-14-10-5-3-2-4-8(10)12-9(13(15)16)6-7-11(12)14/h2-5,9H,6-7H2,1H3,(H,15,16)

InChI Key

DLGOJRXNFKWZKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC2)C(=O)O)C3=CC=CC=C31

Origin of Product

United States

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